Desvancosaminyl vancomycin, also known as vancomycin pseudoaglycone, is a naturally occurring glycopeptide antibiotic structurally related to vancomycin. [] It serves as a crucial precursor in the biosynthesis of vancomycin. [] While vancomycin itself is a clinically important antibiotic, desvancosaminyl vancomycin plays a vital role in understanding the biosynthesis and potential modifications of this class of antibiotics, holding promise for combating vancomycin resistance.
Desvancosaminyl vancomycin is a derivative of the glycopeptide antibiotic vancomycin, characterized by the removal of the vancosamine sugar moiety. This compound is significant in the study of antibiotic resistance and the development of new therapeutic agents. Vancomycin itself is utilized primarily for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Desvancosaminyl vancomycin serves as a vital intermediate in the biosynthesis of various vancomycin analogs and is essential for understanding the structure-activity relationship within this class of antibiotics.
Desvancosaminyl vancomycin is derived from vancomycin through hydrolysis, typically under acidic conditions or high temperatures, leading to the removal of the vancosamine component. It belongs to the broader classification of tricyclic glycopeptides, which are known for their complex structures and potent antibacterial properties. Specifically, it is categorized under glycopeptide antibiotics, which inhibit bacterial cell wall synthesis by binding to peptidoglycan precursors.
The synthesis of desvancosaminyl vancomycin can be achieved through various methods. One common approach involves:
The reaction conditions for hydrolysis typically involve heating a solution of vancomycin in an acidic medium for several hours. The progress can be monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to confirm the formation of desvancosaminyl vancomycin.
Desvancosaminyl vancomycin retains much of the structural integrity of its parent compound, with a heptapeptide backbone consisting of alternating D- and L-amino acids. The absence of the vancosamine moiety alters its pharmacological properties significantly.
Desvancosaminyl vancomycin can participate in various chemical reactions that modify its structure or enhance its activity:
The mechanism by which desvancosaminyl vancomycin exerts its effects is closely related to that of vancomycin:
Research indicates that while desvancosaminyl vancomycin retains some antibacterial activity, it may exhibit different resistance profiles against certain bacteria due to structural changes .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Desvancosaminyl vancomycin has several applications in scientific research:
Desvancosaminyl vancomycin (C~59~H~62~Cl~2~N~8~O~22~; CID 447876) is a vancomycin derivative generated by the enzymatic or chemical removal of the terminal vancosamine sugar moiety from vancomycin’s disaccharide chain [1] [3] [9]. This semi-synthetic glycopeptide retains vancomycin’s cross-linked heptapeptide core but lacks the α-L-vancosaminyl-(1→2)-β-D-glucopyranosyl unit attached to the 4-hydroxyphenylglycine residue (Residue 4) [5] [7]. Key structural features include:
Table 1: Molecular Characterization of Desvancosaminyl Vancomycin
Property | Value | Method/Source |
---|---|---|
CAS Number | 101485-50-1 | [3] [7] [9] |
Molecular Formula | C~59~H~62~Cl~2~N~8~O~22~ | PubChem, DrugBank |
Exact Mass | 1304.340 Da | ChemSRC |
Primary Glycosylation Site | β-OH-Tyr⁶ (Residue 6) | Biosynthetic studies |
Classification | Oligopeptide/Glycopeptide impurity | DrugBank, SCBT |
Desvancosaminyl vancomycin serves as a biosynthetic intermediate in glycopeptide antibiotic pathways, notably during chloroeremomycin production [5]. Its structure diverges from vancomycin and clinically used glycopeptides in critical ways:
Table 2: Structural Comparison with Key Glycopeptides
Compound | Sugar Moieties | Molecular Target | Biosynthetic Role |
---|---|---|---|
Vancomycin | Vancosaminyl-glucose disaccharide | D-Ala-D-Ala | Final product |
Desvancosaminyl Vancomycin | Monoglucosylated | Weak D-Ala-D-Ala binding | GtfA substrate |
Chloroeremomycin | 4-Epi-vancosaminyl-glucose + 4-epi-vancosamine | D-Ala-D-Ala (enhanced) | Precursor to oritavancin |
Oritavancin | Chlorobiphenyl-modified 4-epi-vancosamine | D-Ala-D-Ala + cell membrane anchoring | Semi-synthetic anti-VRE agent |
The chlorine atoms and oligopeptide scaffold are pivotal for structural integrity and function:
Table 3: Impact of Chlorine Substituents on Molecular Properties
Property | Balhimycin (Cl-present) | Dechlorobalhimycin (Cl-absent) | Functional Implication |
---|---|---|---|
Dimerization Constant | High | Low | Target affinity enhancement |
Enantioresolution | Strong | Weak | Chiral recognition in CE assays |
Hydrophobicity (LogP) | 1.6 | Not reported | Membrane penetration |
The stereochemistry of desvancosaminyl vancomycin governs its bioreactivity and intermolecular interactions:
Table 4: Key Stereochemical Features of Glycosidic Linkages
Glycosidic Bond | Anomeric Configuration | Rotational Freedom | Biological Significance |
---|---|---|---|
Glc–4-OH-PheGly⁴ | β(1→) | Restricted | Maintains accessibility to GtfA/GtfC enzymes |
4-Epi-vancosamine–Glc | α(1→2) | Partially restricted | Facilitates membrane anchoring in lipoglycopeptides |
Vancosamine–Glc (Vancomycin) | α(1→2) | Partially restricted | Enhances dimerization and target binding |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7